1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine, also known as 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine dihydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 240.173 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound is classified under organic compounds, specifically as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The tert-butyl group enhances the lipophilicity of the molecule, which may influence its biological activity. The compound can be sourced from various chemical suppliers and is often used in research settings due to its potential pharmacological properties.
The synthesis of 1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of 1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine features a tert-butyl group attached to the pyrazole ring at the 3-position and an N-methylmethanamine group. The structural formula can be represented as follows:
1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyrazole derivatives can modulate various biological pathways, potentially acting as:
The compound's stability under different pH conditions and its reactivity towards electrophiles are areas of ongoing research.
1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine has potential applications in:
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural tunability. This nucleus enables diverse non-covalent interactions (hydrogen bonding, π-stacking, dipole-dipole) with biological targets, enhancing binding affinity and selectivity. Pyrazole derivatives exhibit broad therapeutic activities, including anti-inflammatory (celecoxib), antipsychotic (CDPPB), and antidiabetic actions, as evidenced by numerous clinical agents [9]. The scaffold's metabolic stability and favorable pharmacokinetics stem from its aromatic character and balanced lipophilicity. Positional isomerism (e.g., 1H vs. 2H tautomers) and substitution patterns allow precise modulation of electronic properties, making pyrazoles indispensable in rational drug design [4] [9].
The strategic incorporation of tert-butyl and N-methyl groups significantly enhances the pharmacophore properties of pyrazole-methanamine derivatives:
Table 1: Structural Features of 1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine
| Property | Value/Description | Significance |
|---|---|---|
| CAS Number | 1491687-51-4 [3] / 1232137-17-5 [7] | Unique compound identifier |
| Molecular Formula | C₉H₁₇N₃ | Empirical composition (MW: 167.25 g/mol) |
| Key Substituents | 3-tert-butyl, 1-methyl-1H-pyrazole, N-methylmethanamine | Pharmacophore-defining groups |
| SMILES | CNCC₁=CN(C)N=C₁C(C)(C)C [7] | Simplified molecular input line entry |
| Hydrogen Bonding Capacity | 1 Donor, 2 Acceptors | Dictates target engagement potential |
Pyrazole-amine hybrids emerged from early observations that amino-functionalized pyrazoles exhibit enhanced bioactivity. The foundational synthesis of 3-aryl-1-phenyl-1H-pyrazole methanamines demonstrated dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibition, highlighting their potential in multifactorial diseases like Alzheimer's [2] [9]. Advances in synthetic methodologies, such as reductive amination and transition-metal-catalyzed coupling, enabled efficient derivatization of the methanamine group. Recent developments focus on multitarget-directed ligands (MTDLs), where pyrazole-methanamine cores serve as templates for hybrid inhibitors, exemplified by compounds like HLA20 and ladostigil in clinical trials [2] [9]. The integration of tert-butyl groups marked a key innovation, leveraging steric bulk to optimize target selectivity while maintaining metabolic stability [3].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1